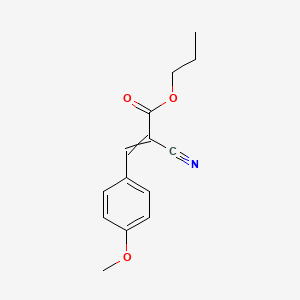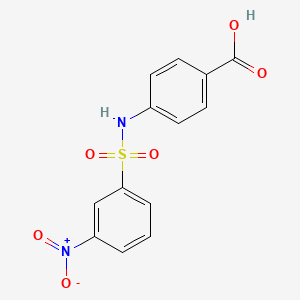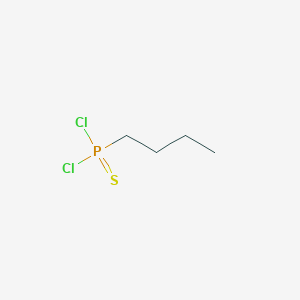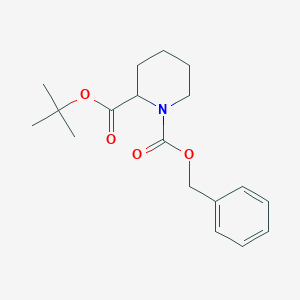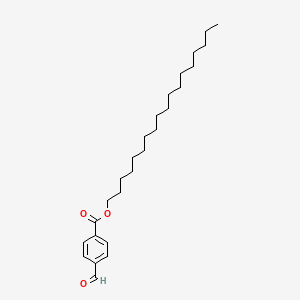
7-Methylhexahelicene
Descripción general
Descripción
7-Methylhexahelicene is a derivative of helicenes, which are ortho-condensed polycyclic aromatic compounds. These compounds have benzene rings or other aromatics that are angularly annulated to give helically-shaped chiral molecules . The systematic naming for this class of compounds is based on the number of rings: [n]helicene is the structure consisting of n rings .
Synthesis Analysis
The synthesis of helicenes, including 7-Methylhexahelicene, has been achieved through various methods. The first helicene structure was reported by Jakob Meisenheimer in 1903 as the reduction product of 2-nitronaphthalene . The oxidative photocyclization of a stilbene-type precursor is often used as the key step .Molecular Structure Analysis
The molecular structure of 7-Methylhexahelicene is characterized by its helical shape, which results from the angular annulation of benzene rings or other aromatics . The molecular formula of 7-Methylhexahelicene is C27H18, and it has a molecular weight of 342.4 g/mol.Aplicaciones Científicas De Investigación
Chiral Stationary Phase Synthesis
Hexahelicene derivatives, including 7-methylhexahelicene, have been explored for their applications in creating chiral stationary phases. For instance, hexahelicen-7-ylacetic acid methyl ester was synthesized and resolved, leading to its application in effective resolution of nitroaryl-containing enantiomers. This showcases the potential of 7-methylhexahelicene and its derivatives in chromatography and enantioselective separations, providing a basis for advanced analytical techniques in pharmaceutical and chemical research (Matlin, Stacey, & Lough, 1988).
Electroanalytical Detection Applications
The unique properties of 7-methylhexahelicene and related compounds are leveraged in the development of electrochemical sensors. Studies have shown their potential in detecting biomolecules, such as 7-methylguanine, within biological samples. This application is significant for epigenetic studies and disease diagnosis, highlighting the role of 7-methylhexahelicene in enhancing analytical methodologies for health sciences (Sanjuán et al., 2016).
Optical Properties and Electronic Applications
The optical and electronic properties of hexahelicene, including its methylated variants, are of interest in materials science. The study of the crystal and molecular structure of 2-methylhexahelicene provides insights into the electronic effects of methyl substitution and its implications for designing optoelectronic devices. This research contributes to the understanding of helicene's structural properties and their potential applications in electronic and photonic technologies (Frank, Hefelfinger, & Lightner, 1973).
Combustion Chemistry and Fuel Analysis
Investigations into the combustion chemistry of hydrocarbons, including methylated hexanes, provide a framework for understanding the behavior of complex fuels. Such studies are essential for improving fuel efficiency and reducing emissions, with implications for the energy sector and environmental sustainability. The comprehensive combustion chemistry study of 2,5-dimethylhexane sheds light on the oxidation behavior of iso-paraffinic molecular structures, contributing to the optimization of alternative fuel formulations (Sarathy et al., 2014).
Propiedades
IUPAC Name |
7-methylhexahelicene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18/c1-17-16-21-13-12-20-11-10-18-6-2-4-8-23(18)25(20)26(21)27-22(17)15-14-19-7-3-5-9-24(19)27/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCMZBHQDRJVRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)C=C2)C5=C1C=CC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402689 | |
| Record name | 7-Methylhexahelicene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylhexahelicene | |
CAS RN |
83844-21-7 | |
| Record name | 7-Methylhexahelicene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-M 7 3-Methylphenanthro(3,4-C)phenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]-](/img/structure/B1623246.png)
![beta-Alanine, N-[3-(acetylamino)phenyl]-N-(2-carboxyethyl)-](/img/structure/B1623247.png)
